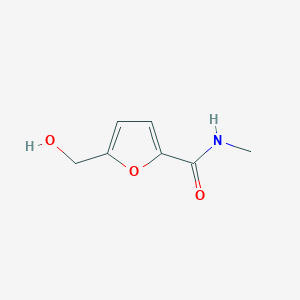

5-(Hydroxymethyl)-N-methyl-2-furamide

Übersicht

Beschreibung

5-(Hydroxymethyl)-N-methyl-2-furamide is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide has been reported in various studies . For instance, a study by Dong-Zhao Yang et al. discussed an improved approach for practical synthesis . Another study highlighted the effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-N-methyl-2-furamide has been investigated using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These studies have provided insights into the molecular structure, morphology, and growth mechanism of 5-hydroxymethylfurfural derived humins as a function of conversion .Chemical Reactions Analysis

The chemical reactions involving 5-(Hydroxymethyl)-N-methyl-2-furamide have been studied extensively . For instance, a study reported that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-N-methyl-2-furamide is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor . The density is 1.29 g/cm^3, the melting point is 30 to 34 °C, and the boiling point is 114 to 116 °C at 1 mbar .Wissenschaftliche Forschungsanwendungen

Production of 5-Hydroxymethylfurfural (5-HMF)

5-Hydroxymethylfurfural (5-HMF) is an important bio-sourced intermediate, formed from carbohydrates such as glucose or fructose . The treatment of glucose or fructose in pure water and batch conditions, with catalytic amounts of most of the usual acid-basic solid catalysts, gives limited yields in 5-HMF . However, the reaction of fructose in concentrated aqueous solutions of carboxylic acids, such as formic, acetic, or lactic acids, leads to the selective dehydration of fructose in 5-HMF with yields up to 64% .

Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

5-HMF can be transformed into highly valuable intermediates, such as FDCA . FDCA presents structural analogies with terephthalic acid and might replace this carbon fossil-based monomers in polyesters and polyamides synthesis . This is why FDCA is considered as “the sleeping giant” among chemical intermediates issued from renewable carbon .

Electrocatalytic Oxidation of 5-HMF

The synthesis of FDCA by the electrocatalytic oxidation of 5-HMF has attracted considerable attention . This process has the advantages of mild reaction conditions, rapid reaction, and high conversion . It is expected that this work may provide guidance for the design of high-efficiency electrocatalysts and thereby accelerate the industrialization process of biomass utilization .

Heterogeneous Catalysis in Hydrothermal Conditions

The production of 5-HMF from hexoses in hydrothermal conditions using heterogeneous catalysis has been studied . Niobic acid, which possesses both Lewis and Brønsted acid sites, gave the highest 5-HMF yield, 28%, when a high catalyst/glucose ratio is used .

Molisch’s Test

5-HMF is an intermediate in the titration of hexoses in the Molisch’s test . This is a sensitive chemical test for the presence of carbohydrates.

Biomass Utilization

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . Lignocellulosic biomass is considered to be the most abundant renewable carbon resource on earth, holding immense potential in achieving carbon-peak and carbon-neutral goals .

Safety and Hazards

The safety data sheet for 5-(Hydroxymethyl)-N-methyl-2-furamide indicates that it is combustible and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Zukünftige Richtungen

The future directions for 5-(Hydroxymethyl)-N-methyl-2-furamide research include exploring its potential as a renewable feedstock for the production of fuels and chemicals . There is also interest in developing more robust enzymes for its conversion . Furthermore, the electrochemical oxidation of 5-(Hydroxymethyl)-N-methyl-2-furamide to 2,5-furandicarboxylic acid, a monomer for biopolymer production, is a promising strategy for the utilization of renewable feedstocks .

Wirkmechanismus

Target of Action

It is known that 5-hydroxymethylfurfural, a related compound, has been found to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

It can be inferred from the related compound 5-hydroxymethylfurfural, which exhibits antimuscarinic activity . This suggests that 5-(Hydroxymethyl)-N-methyl-2-furamide might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

For instance, 5-hydroxymethylfurfural can be converted into 2,5-furandicarboxylic acid through a bi-enzymatic cascade system involving bacterial laccase and fungal alcohol oxidase . Another study showed that 5-hydroxymethylfurfural could be involved in the oxidation-based pathways yielding 5-hydroxymethylcytosine .

Pharmacokinetics

It is known that when 5-hydroxymethyl-2-furaldehyde, a related compound, is administered orally or intravenously to rats, it or its metabolites are rapidly eliminated in the urine with the recovery of 95-100% after 24 hours .

Result of Action

The related compound 5-hydroxymethylfurfural has been shown to have various effects, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cgmp levels, and inhibition of hypoxia-inducible factor-1 (hif-1) and nf-κb .

Action Environment

The action, efficacy, and stability of 5-(Hydroxymethyl)-N-methyl-2-furamide can be influenced by various environmental factors. For instance, the production and value addition of various hydrophobic analogs of 5-hydroxymethylfurfural, a related compound, have been shown to be influenced by factors such as particle size, dose level, stabilizing excipient, drug lipophilicity, gender, body mass index, and host response .

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-7(10)6-3-2-5(4-9)11-6/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBSWNKGLWHJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672471 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185320-28-8 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

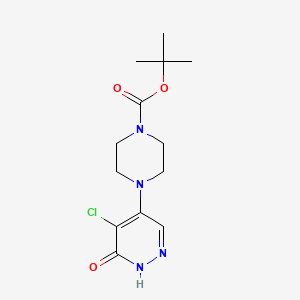

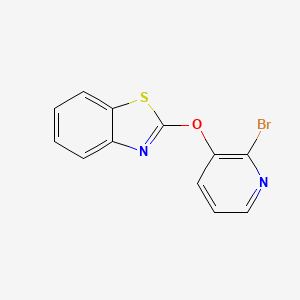

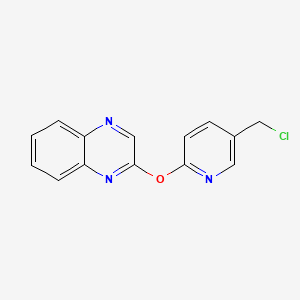

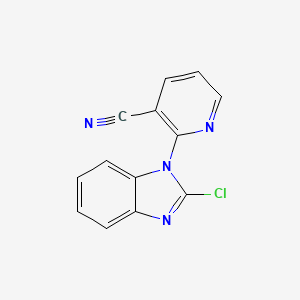

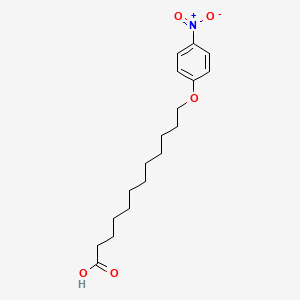

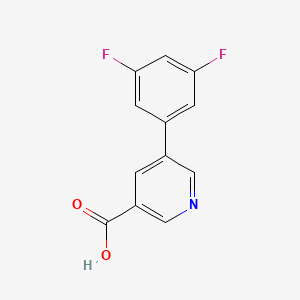

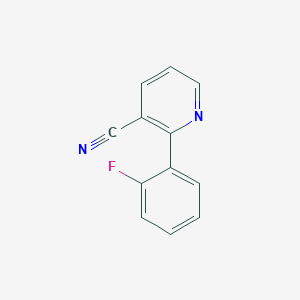

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![43,44-Bis[2-(2,4-diethylheptoxy)ethoxy]-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B1501310.png)